

# Application Notes and Protocols: SmI<sub>2</sub>-mediated Cyclization in the Total Synthesis of Kopsinine

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## Compound of Interest

Compound Name: Kopsinine

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These application notes provide a detailed overview and experimental protocols for the Samarium(II) iodide (SmI<sub>2</sub>)-mediated cyclization, a key reaction in the total synthesis of the alkaloid **Kopsinine**. This powerful method allows for the construction of the complex bicyclo[2.2.2]octane core of **Kopsinine** with high diastereoselectivity.

## Introduction

The total synthesis of **Kopsinine**, a complex hexacyclic indole alkaloid, has been a significant challenge in organic chemistry. A pivotal advancement in this field was the development of a late-stage SmI<sub>2</sub>-mediated transannular free radical conjugate addition reaction.<sup>[1][2]</sup> This strategy, pioneered by Boger and coworkers, enables the formation of the sterically congested bicyclo[2.2.2]octane ring system from a pentacyclic precursor derived from an intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole.<sup>[1][3][4]</sup> The SmI<sub>2</sub>-mediated cyclization proceeds via a presumed radical-mediated transannular cyclization followed by a kinetically controlled protonation, affording the desired product as essentially a single diastereomer.<sup>[1][2]</sup>

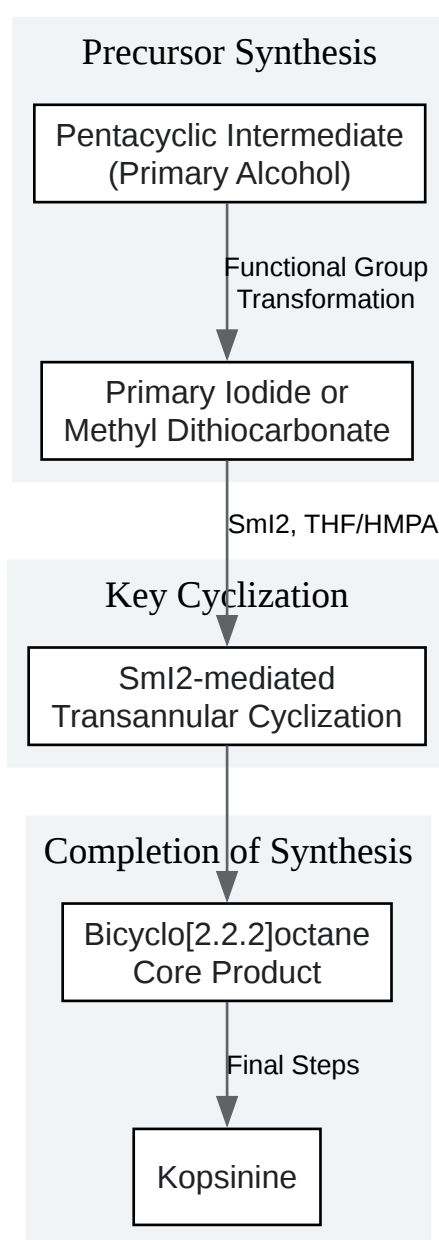
## Key Reaction and Mechanism

The central transformation involves the treatment of a functionalized pentacyclic intermediate with Samarium(II) iodide. The reaction is initiated by a single-electron transfer from SmI<sub>2</sub> to either a primary iodide or a methyl dithiocarbonate, generating a radical intermediate. This radical then undergoes a transannular cyclization onto an  $\alpha,\beta$ -unsaturated ester, forming the

crucial C2-C21 bond and constructing the bicyclo[2.2.2]octane core. Subsequent reduction of the resulting radical to an enolate by another equivalent of SmI2, followed by a diastereoselective protonation from the less hindered convex face, yields the final cyclized product with high stereocontrol.[1][3]

## Experimental Workflow

The following diagram outlines the key synthetic sequence leading to the SmI2-mediated cyclization and subsequent conversion to **Kopsinine**.



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Figure 1. Synthetic workflow for the SmI2-mediated cyclization in **Kopsinine** synthesis.

## Quantitative Data Summary

The following tables summarize the yields for the key steps in two reported syntheses of **Kopsinine**, one racemic and one asymmetric synthesis of (-)-**Kopsinine**.

Table 1: Key Reaction Yields in the Racemic Synthesis of **Kopsinine**[3]

Step	Reactant	Product	Reagents and Conditions	Yield (%)
TBS Ether Deprotection	TBS-protected alcohol	Primary Alcohol (8)	Bu4NF, THF	98
Dithiocarbonate Formation	Primary Alcohol (8)	Methyl Dithiocarbonate (9)	NaH, CS2, MeI, THF	86
SmI2-mediated Cyclization	Methyl Dithiocarbonate (9)	Cyclized Product (10)	SmI2, THF/HMPA, 25 °C, 20 min	75
Thiolactam Formation	Cyclized Product (10)	Thiolactam (11)	Lawesson's reagent	90
Desulfurization & N-Debenzylation	Thiolactam (11)	Kopsinine (1)	Raney-Ni, EtOH, 25 °C, 3 h	95

Table 2: Key Reaction Yields in the Asymmetric Synthesis of (-)-**Kopsinine**[1]

Step	Reactant	Product	Reagents and Conditions	Yield (%)	Diastereomeric Ratio
Silyl Ether Cleavage	Silyl Ether (-)-10	Primary Alcohol (-)-11	Bu <sub>4</sub> NF, THF, 25 °C, 1 h	98	-
Iodide Formation	Primary Alcohol (-)-11	Primary Iodide (-)-12	Et <sub>3</sub> N, MsCl, THF, -78 °C; then NaI, acetone, 50 °C, 12 h	81	-
Sml <sub>2</sub> -mediated Cyclization	Primary Iodide (-)-12	Cyclized Product (-)-13	Sml <sub>2</sub> , THF/HMPA (10:1), 0 °C, 1 h	85	>17:1
Lactam Reduction & Cbz Cleavage	Cyclized Product (-)-13	(-)-Kopsinine	BH <sub>3</sub> ·THF; then H <sub>2</sub> , Pd/C, EtOAc/MeOH	82 (2 steps)	-

## Detailed Experimental Protocols

Protocol 1: Sml<sub>2</sub>-mediated Cyclization of Methyl Dithiocarbonate (Racemic Synthesis)[3]

Materials:

- Methyl Dithiocarbonate precursor (9)
- Samarium(II) iodide (Sml<sub>2</sub>) solution (0.1 M in THF)
- Tetrahydrofuran (THF), anhydrous
- Hexamethylphosphoramide (HMPA), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- To a solution of the methyl dithiocarbonate precursor (9) in a 10:1 mixture of THF and HMPA (to achieve a 0.1 M concentration of the substrate) at 25 °C, add the  $\text{SmI}_2$  solution (0.1 M in THF).
- Stir the reaction mixture at 25 °C for 20 minutes.
- Quench the reaction by the addition of saturated aqueous  $\text{NaHCO}_3$  solution.
- Add saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  solution to the mixture.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic phase over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the cyclized product (10).

Protocol 2:  $\text{SmI}_2$ -mediated Cyclization of Primary Iodide (Asymmetric Synthesis)[[1](#)]

Materials:

- Primary Iodide precursor (-)-12
- Samarium(II) iodide ( $\text{SmI}_2$ )
- Tetrahydrofuran (THF), anhydrous

- Hexamethylphosphoramide (HMPA), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- Prepare a solution of the primary iodide precursor (-)-12 in a 10:1 mixture of anhydrous THF and HMPA.
- Cool the solution to 0 °C in an ice bath.
- Add solid  $\text{SmI}_2$  to the cooled solution.
- Stir the reaction mixture at 0 °C for 1 hour.
- Quench the reaction with saturated aqueous  $\text{NaHCO}_3$  solution.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic phase over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to yield the cyclized product (-)-13.

## Signaling Pathway Diagram

The following diagram illustrates the proposed mechanistic pathway for the  $\text{SmI}_2$ -mediated radical cyclization.



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Figure 2. Proposed mechanism for the SmI2-mediated transannular cyclization.

## Conclusion

The SmI2-mediated cyclization represents a highly effective and diastereoselective method for the construction of the challenging bicyclo[2.2.2]octane core of **Kopsinine**. The reaction proceeds under mild conditions and provides the desired product in high yield and stereopurity. These protocols and data serve as a valuable resource for researchers engaged in the synthesis of **Kopsinine** and other complex natural products.

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